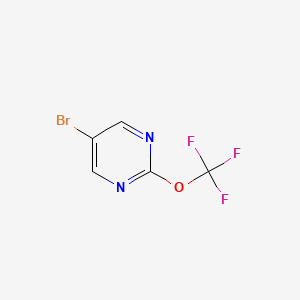

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin

Übersicht

Beschreibung

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine, also known as 4-BPPC, is an organic compound belonging to the pyrimidine family. This compound has been studied extensively due to its potential applications in various scientific fields. It has been used as a building block in the synthesis of various other compounds, as a ligand in coordination chemistry, and as a scaffold for the development of novel drugs. Additionally, it has been used to study the structure-activity relationship of various compounds, as well as to investigate the mechanism of action of certain drugs.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen mit ähnlicher Struktur, wie z. B. 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituiertes Phenyl-2H-chromen-2-on, wurden synthetisiert und zeigen eine signifikante antibakterielle und antifungale Aktivität . Diese Verbindungen wurden durch reduktive Aminierung von 7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-on mit verschiedenen substituierten aromatischen Aldehyden synthetisiert .

Antitumoraktivität

Cumarine und ihre Derivate, die strukturelle Ähnlichkeiten mit "4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin" aufweisen, wurden als Antitumormittel beschrieben .

Anti-HIV-Aktivität

Es wurde festgestellt, dass einige Cumarine Anti-HIV-Aktivität besitzen . Aufgrund der strukturellen Ähnlichkeiten ist es möglich, dass "this compound" auch in diesem Bereich Potenzial hat.

Antikoagulanz-Aktivität

Cumarine sind bekannt für ihre Antikoagulanz-Eigenschaften . Dies könnte eine weitere mögliche Anwendung für "this compound" sein.

Antioxidative und entzündungshemmende Aktivität

Cumarine und ihre Derivate wurden als antioxidativ und entzündungshemmend beschrieben . Dies deutet darauf hin, dass "this compound" auch in diesem Bereich Potenzial haben könnte.

Arzneimittelentwicklung

Die Einbindung eines Piperazin-Restes in Cumarin-basierte Verbindungen hat sich gelegentlich als unerwartet verbesserte biologische Aktivität der Verbindungen erwiesen . Dies deutet darauf hin, dass "this compound" in der Arzneimittelentwicklung nützlich sein könnte.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine, also known as NSI-189, is the hippocampus, a key area of the brain involved in memory and emotional regulation . The compound is known for its potential as a neurogenic and nootropic agent .

Mode of Action

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is believed to stimulate neurogenesis, specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function . As a nootropic, 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is thought to enhance cognitive functions, aiding in memory, learning, and overall mental clarity .

Biochemical Pathways

The compound’s mode of action primarily centers on its potential to stimulate neurogenesis, particularly in the hippocampus . By promoting the growth of new neurons in the hippocampus, 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine addresses the brain changes associated with depression .

Pharmacokinetics

It is known that the compound has a good log p value (308), indicating its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine’s action include enhanced cognition and mental alertness, improved memory and learning capabilities, and promotion of emotional well-being . It has also shown potential as a treatment for major depressive disorder .

Action Environment

Like other pharmaceutical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Biochemische Analyse

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions essential for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the cytopathic effect (CPE) in Zika virus-infected cells, reducing viral replication and protein expression . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall cell health.

Molecular Mechanism

At the molecular level, 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, docking studies have shown that this compound can bind to the active sites of certain enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine vary with different dosages. Studies have demonstrated that at lower doses, the compound exhibits therapeutic effects, such as antiviral activity and modulation of neurotransmitter systems . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes .

Metabolic Pathways

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the oxidative phosphorylation pathway, thereby influencing ATP production and overall cellular energy levels . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular homeostasis.

Transport and Distribution

The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . Its distribution within the body can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

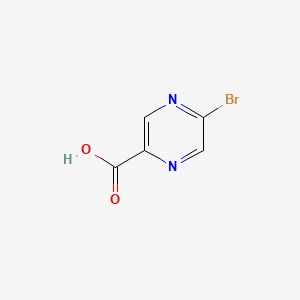

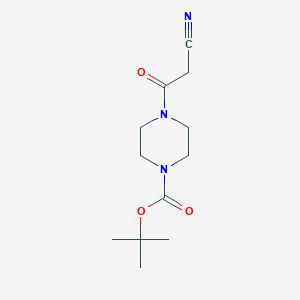

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVNFKBSHXUAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595674 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-14-2 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

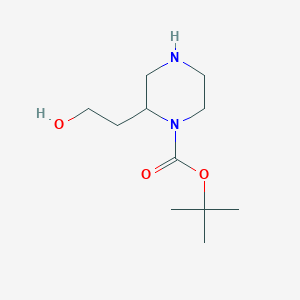

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

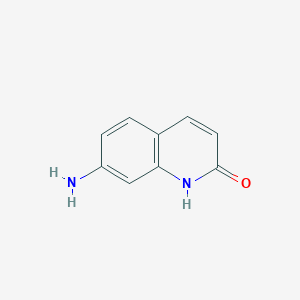

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)